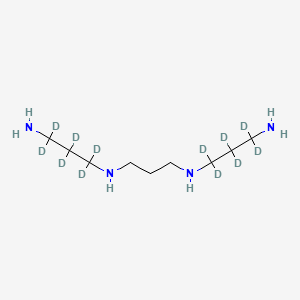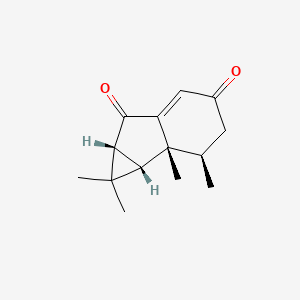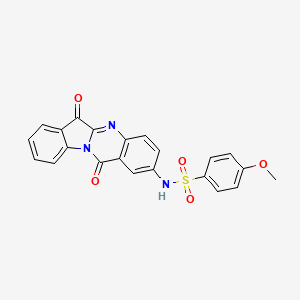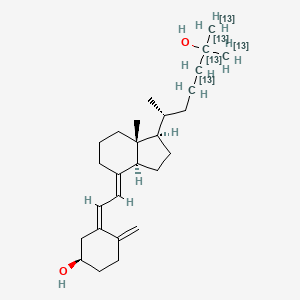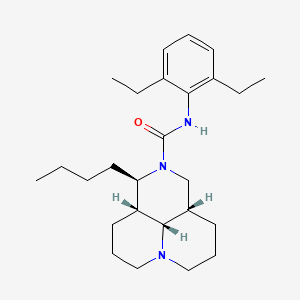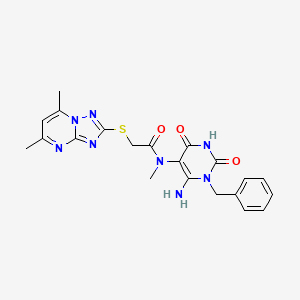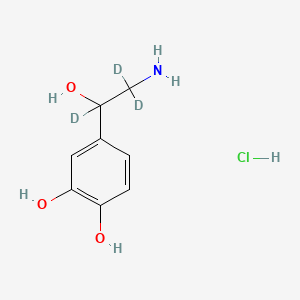
DL-Norepinephrine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Norepinephrine-d3 (hydrochloride) is a deuterium-labeled version of DL-Norepinephrine hydrochloride. It is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound targets α1 and β1 adrenoceptors and is used primarily in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Norepinephrine-d3 (hydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the DL-Norepinephrine hydrochloride molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of DL-Norepinephrine-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DL-Norepinephrine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include deuterated analogs of norepinephrine derivatives, which are used in various research applications .
Aplicaciones Científicas De Investigación
DL-Norepinephrine-d3 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in quantitation during drug development.
Biology: Studied for its effects on adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new pharmaceuticals
Mecanismo De Acción
DL-Norepinephrine-d3 (hydrochloride) exerts its effects by mimicking the actions of endogenous norepinephrine. It acts as a peripheral vasoconstrictor by targeting alpha-adrenergic receptors and as an inotropic stimulator of the heart by targeting beta-adrenergic receptors. This dual action increases subendocardial oxygen tension and improves cardiac function .
Comparación Con Compuestos Similares
Similar Compounds
DL-Norepinephrine hydrochloride: The non-deuterated version of DL-Norepinephrine-d3 (hydrochloride).
L-Norepinephrine: The naturally occurring form of norepinephrine.
Epinephrine: A closely related compound with similar sympathomimetic actions
Uniqueness
DL-Norepinephrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the compound’s metabolic profile, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C8H12ClNO3 |
|---|---|
Peso molecular |
208.66 g/mol |
Nombre IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D; |
Clave InChI |
FQTFHMSZCSUVEU-KDZJBHAVSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



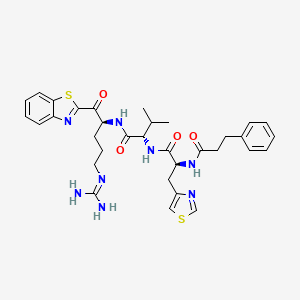

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
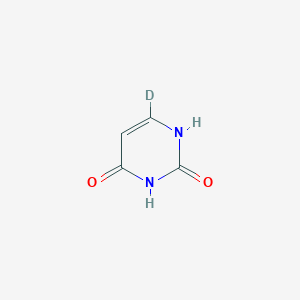


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
